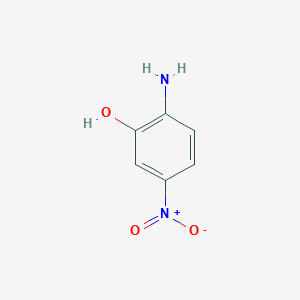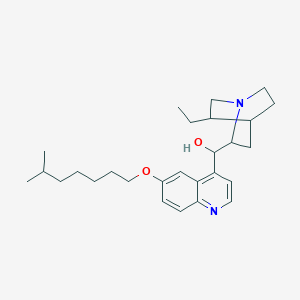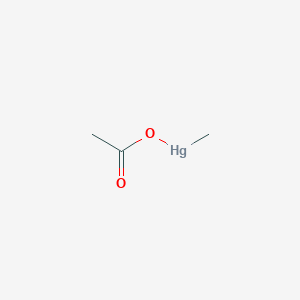
Methylmercury acetate
Übersicht
Beschreibung
Methylmercury (MeHg) is a major environmental neurotoxicant . It is a persistent form of mercury with low elimination rates and high absorption levels in the bloodstream . It is recognized for its toxicity for generations and continues to pose appreciable risk to human health .
Synthesis Analysis
Organometallic chemists first synthesized methylated mercury compounds almost two centuries ago . In 1849, Edward Frankland discovered that he could produce organometallic compounds by reacting zinc with methyl iodide .
Molecular Structure Analysis
Mercury (II) acetate is a crystalline solid consisting of isolated Hg (OAc) 2 molecules with Hg-O distances of 2.07 Å . Three long, weak intermolecular Hg···O bonds of about 2.75 Å are also present, resulting in a slightly distorted square pyramidal coordination geometry at Hg .
Chemical Reactions Analysis
Methylmercury is mainly produced in aquatic sediments via methylation of inorganic mercury (Hg (II)) and transformed back via demethylation . Because transformation rates determine MeHg concentrations, quantification of methylation and demethylation rates is needed to inform management of MeHg .
Physical And Chemical Properties Analysis
Mercuric acetate is a highly toxic compound, due to it being water-soluble and having mercury ions . It is classified as an inorganic compound for this profile .
Wissenschaftliche Forschungsanwendungen
Microbial Metabolism of Organomercurials : Phenylmercuric acetate, an organomercurial similar to Methylmercury acetate, is metabolized quickly by soil and aquatic microorganisms, producing diphenylmercury, but not a methylmercury derivative (Matsumura, Gotoh, & Boush, 1971).
Phytoremediation of Methylmercury Pollution : Arabidopsis thaliana, engineered to express a bacterial gene encoding organomercurial lyase, demonstrated resistance to organomercurials like monomethylmercuric chloride and phenylmercuric acetate, suggesting its potential use in degrading methylmercury at polluted sites (Bizily, Rugh, Summers, & Meagher, 1999).
Kinetics of Methylmercury Formation : A study investigated the formation of methylmercury from solutions containing divalent mercury and acetic acid, relevant for understanding methylmercury dynamics in natural waters (Gårdfeldt, Munthe, Strömberg, & Lindqvist, 2003).
Sensitive Detection of Methylmercury in Biological Specimens : A method involving microwave extraction, derivatization, and solid-phase microextraction was developed for sensitive detection of methylmercury in biological samples, highlighting its importance in environmental monitoring (Davis, Pol, Schantz, Long, Day, & Christopher, 2004).
Photodecomposition of Methylmercury : Research on the net changes in methylmercury concentration in atmospheric waters as a function of irradiance found that sunlight exposure results in a net loss of methylmercury (Bittrich, Rutter, Hall, & Schauer, 2011).
N-acetylcysteine as an Antidote in Methylmercury Poisoning : N-acetylcysteine (NAC) was shown to significantly enhance urinary methylmercury excretion in mice, suggesting its potential as a therapeutic agent in methylmercury poisoning (Ballatori, Lieberman, & Wang, 1998).
Photochemical Methylation of Inorganic Mercury : Studies on the photosensitized methylation of mercuric acetate in aqueous solutions suggest the role of photochemical reactions in the environmental transformation of mercury compounds (Akagi, Fujita, & Takabatake, 1975; Akagi, Fujita, & Takabatake, 1976).
Environmental Health Research Implications of Methylmercury : A study highlighted the development of knowledge and consensus on methylmercury toxicity, emphasizing the importance of considering methylmercury in environmental health research (Grandjean, Satoh, Murata, & Eto, 2010).
Chronic Effects of Methylmercury on Fish Species : Research on the chronic effects of methylmercury on Astronotus ocellatus demonstrated significant impacts on biomarkers like hematology and acetylcholinesterase activity, important for understanding the environmental impact of methylmercury (Rodrigues et al., 2017).
Photophysical Properties of Fluorescent Derivatives of Methylmercury : The synthesis and characterization of fluorescent methylmercury acetylides for potential use as luminescent labels in methylmercury analysis were explored (Bolletta, Fabbri, Lombardo, Prodi, Trombini, & Zaccheroni, 1996).
Safety And Hazards
Methylmercury is a hazardous substance that is of interest with regard to environmental health . It is well established that excessive MeHg ingestion from a diet high in certain fish species is associated with aberrant central nervous system (CNS) functions . The developing nervous system is the most vulnerable and sensitive to MeHg toxicity .
Zukünftige Richtungen
The pathophysiology of MeHg and related organic mercury species bears upon exposure from fish consumption . It is noteworthy that all sources of environmental mercury represent a potential risk for human poisoning given the methylation of inorganic mercuric in aquatic bodies by methanogenic bacteria to MeHg . Therefore, along with efforts to reduce mercury in the general environment, food intake management should be undertaken to reduce the human exposure to methylmercury .
Eigenschaften
IUPAC Name |
acetyloxy(methyl)mercury | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.CH3.Hg/c1-2(3)4;;/h1H3,(H,3,4);1H3;/q;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSGKERZHAYXMQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Hg]C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6HgO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074286 | |
| Record name | Methylmercury acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methylmercury acetate | |
CAS RN |
108-07-6 | |
| Record name | Methylmercury acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylmercury acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylmercury acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176145 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methylmercury acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (acetato-O)methylmercury | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.225 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



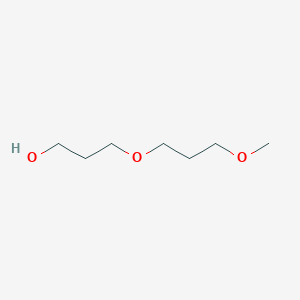
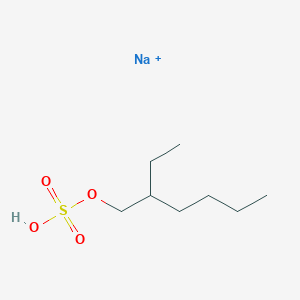
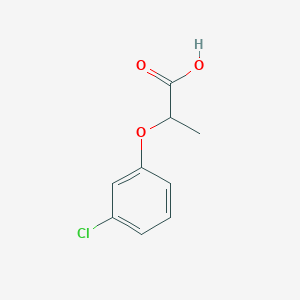


![2-[(1-Methyl-2-phenoxyethyl)amino]ethanol](/img/structure/B90496.png)

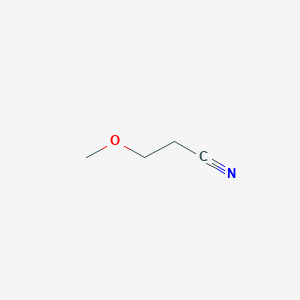

![Dibenzo[bc,ef]coronene](/img/structure/B90524.png)
